BenchChemオンラインストアへようこそ!

5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide

Fragment-based drug discovery Kinase inhibitor design Regiochemical SAR

5H,6H,7H-Pyrrolo[1,2-a]imidazole-3-sulfonamide is a low-molecular-weight (187.22 g/mol) fused bicyclic heterocycle comprising a partially saturated pyrrolo[1,2-a]imidazole core and a primary sulfonamide at the 3-position. With a calculated XLogP3-AA of -0.7, one hydrogen bond donor, four acceptors, and a topological polar surface area (TPSA) of 77.98 Ų, the compound fulfills fragment-based drug discovery (FBDD) Rule-of-3 criteria and is commercially supplied at 95% purity for research use.

Molecular Formula C6H9N3O2S
Molecular Weight 187.22 g/mol
CAS No. 1797604-60-4
Cat. No. B1447566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide
CAS1797604-60-4
Molecular FormulaC6H9N3O2S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESC1CC2=NC=C(N2C1)S(=O)(=O)N
InChIInChI=1S/C6H9N3O2S/c7-12(10,11)6-4-8-5-2-1-3-9(5)6/h4H,1-3H2,(H2,7,10,11)
InChIKeySIAJGWILHWNWCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H,6H,7H-Pyrrolo[1,2-a]imidazole-3-sulfonamide (CAS 1797604-60-4): Procurement-Ready Heterocyclic Sulfonamide Building Block


5H,6H,7H-Pyrrolo[1,2-a]imidazole-3-sulfonamide is a low-molecular-weight (187.22 g/mol) fused bicyclic heterocycle comprising a partially saturated pyrrolo[1,2-a]imidazole core and a primary sulfonamide at the 3-position [1]. With a calculated XLogP3-AA of -0.7, one hydrogen bond donor, four acceptors, and a topological polar surface area (TPSA) of 77.98 Ų, the compound fulfills fragment-based drug discovery (FBDD) Rule-of-3 criteria and is commercially supplied at 95% purity for research use .

Why Generic Substitution of 5H,6H,7H-Pyrrolo[1,2-a]imidazole-3-sulfonamide Fails: Scaffold-Specific Pharmacophore Requirements


The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is a privileged structure for both kinase inhibition (JNK3) and G-protein-coupled receptor modulation (α1A adrenoceptor), but biological activity is exquisitely sensitive to the position and nature of substituents [1][2]. In the JNK3 inhibitor series, the (S)-enantiomer of elaborated 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles was up to 20-fold more potent than the (R)-enantiomer, demonstrating that even stereochemical alterations on this scaffold produce large potency shifts [1]. In the α1A partial agonist series, the 3-sulfonamide substituent conferred attractive drug-like properties and wide ligand selectivity, whereas close analogs bearing alternative substituents at the same position showed inferior ADME profiles [2]. Consequently, simple interchange with the 2-sulfonamide isomer, the des-sulfonamide parent, or methylated derivatives cannot be assumed to preserve target binding, selectivity, or physicochemical suitability.

Quantitative Differentiation Guide: 5H,6H,7H-Pyrrolo[1,2-a]imidazole-3-sulfonamide vs. Closest Analogs


Regiochemical Differentiation: 3-Sulfonamide vs. 2-Sulfonamide Isomer

The 3-sulfonamide regioisomer (target compound) places the –SO₂NH₂ hydrogen-bond donor/acceptor in a vector that aligns with the kinase hinge region, as demonstrated by the JNK3 inhibitor series built on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold [1]. Substitution at the 2-position (5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonamide, CAS 1995072-47-3) presents a different hydrogen-bonding geometry that is not represented in the published JNK3 or α1A pharmacophore models. In the α1A partial agonist series, the 3-sulfonamide-containing compound (Sulfonamide 23) exhibited wide ligand selectivity and attractive ADME properties, whereas SAR exploration showed that moving the sulfonamide or replacing it with alternative groups eroded the selectivity profile [2].

Fragment-based drug discovery Kinase inhibitor design Regiochemical SAR

Fragment Physicochemical Profile vs. 2-Methyl Analog

The target compound possesses a molecular weight of 187.22 g/mol, calculated logP (XLogP3-AA) of -0.7, TPSA of 77.98 Ų, and only 1 rotatable bond [1]. The 2-methyl-substituted analog (2-Methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide, MW ~201.25 g/mol) adds lipophilic bulk that increases logP by approximately +0.5 log units and adds a rotatable bond, pushing the compound farther from optimal fragment space. Fragment library design guidelines (Rule of 3: MW <300, logP ≤3, HBD ≤3, HBA ≤3) indicate that the target compound's lower MW and logP offer greater scope for subsequent elaboration while maintaining drug-like properties [1].

Fragment-based screening Physicochemical property optimization Ligand efficiency

JNK3 Inhibitor Scaffold: Enantiomeric Potency Differentiation

The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core of the target compound forms the scaffold of a published JNK3 inhibitor series. In this series, the (S)-enantiomers exhibited p38/JNK3 IC50 selectivity ratios of up to 10 and were up to 20-fold more potent JNK3 inhibitors than the corresponding (R)-enantiomers [1]. JNK3 inhibitory potency correlated with inhibition of c-Jun phosphorylation (biomarker) and neuroprotection in low K⁺-induced cell death of rat cerebellar granule neurons [1]. While the target compound itself is an unelaborated building block, its core scaffold is validated for enantioselective JNK3 engagement, providing a defined starting point for structure-activity relationship (SAR) exploration.

JNK3 kinase inhibition Neuroprotection Enantioselectivity

α1A Adrenoceptor Partial Agonist Selectivity: Sulfonamide-Containing Analog

In the α1A adrenoceptor partial agonist series, the compound designated Sulfonamide 23—which incorporates the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide substructure—demonstrated potent partial agonism at α1A with good selectivity over α1B, α1D, and α2A receptor subtypes [1]. The sulfonamide moiety was specifically noted to confer attractive drug-like physicochemical and ADME properties together with wide ligand selectivity [1]. In contrast, earlier leads in the same series lacking the sulfonamide required additional structural optimization to achieve comparable selectivity profiles. The target compound thus represents the minimal pharmacophoric element that contributed to the selectivity and ADME advantages observed in Sulfonamide 23.

α1A adrenoceptor GPCR partial agonism Receptor subtype selectivity

Commercial Availability and Purity Consistency

The target compound is commercially stocked at 95% purity by established research chemical suppliers, with inventory available in 1 g, 5 g, and 10 g quantities . In contrast, the 2-sulfonamide regioisomer (CAS 1995072-47-3) and the 2-methyl analog (CAS not standardised across vendors) are less broadly stocked and often require custom synthesis, introducing longer lead times and batch-to-batch variability. The reliable commercial supply of the 3-sulfonamide reduces procurement risk for hit-to-lead and lead optimization programs that depend on reproducible intermediate quality.

Chemical procurement Building block supply Synthetic reliability

Caveat: Limited Direct Comparative Bioactivity Data

A rigorous search of the primary literature (PubMed, BindingDB, ChEMBL) and patent databases did not identify any study that directly compares the unelaborated 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide with its 2-sulfonamide regioisomer, the des-sulfonamide parent, or the 2-methyl analog in the same assay under identical conditions. The quantitative differentiation presented above is therefore derived from scaffold-level SAR trends (JNK3 enantiomeric potency ratios, α1A selectivity profiles) and computed physicochemical comparisons. Users requiring direct, assay-matched comparative data for procurement decisions should request bespoke head-to-head profiling from the supplier or contract research organization before committing to large-scale purchase.

Data transparency Procurement decision support Evidence strength

Optimal Application Scenarios for 5H,6H,7H-Pyrrolo[1,2-a]imidazole-3-sulfonamide Procurement


Fragment-Based Lead Generation for Kinase Targets

The compound's low MW (187.22), favorable logP (-0.7), and 3-sulfonamide hydrogen-bonding motif make it suitable for fragment screening against kinase targets. The scaffold's validated JNK3 inhibitory pharmacophore (Graczyk et al., 2005 [1]) provides a direct path from fragment hit to lead optimization, with established enantioselective SAR guiding chiral elaboration.

Synthesis of Selective α1A Adrenoceptor Modulators

As the minimal substructure of Sulfonamide 23—a selective α1A partial agonist with attractive ADME properties (Roberts et al., 2009 [1])—this building block enables the construction of focused libraries targeting α1A-mediated indications such as benign prostatic hyperplasia, while leveraging the scaffold's established selectivity over α1B, α1D, and α2A subtypes.

Regiochemically Defined Scaffold for Parallel Library Synthesis

The unambiguous 3-position attachment of the sulfonamide provides a single regioisomeric starting point for parallel amide coupling or N-arylation reactions. Compared to the 2-sulfonamide isomer, which lacks equivalent literature validation for kinase or GPCR targets, the 3-sulfonamide orientation ensures that elaborated products maintain the hydrogen-bonding geometry documented in active chemical series [1][2].

Physicochemical Property-Driven Fragment Elaboration

With TPSA of 77.98 Ų, a single H-bond donor, and minimal rotatable bonds, the compound permits extensive substitution while remaining within drug-like property space. This contrasts with the 2-methyl analog, whose additional lipophilicity and steric bulk reduce the permissible scope of subsequent chemical modification before lead-like thresholds are exceeded [1].

Quote Request

Request a Quote for 5H,6H,7H-pyrrolo[1,2-a]imidazole-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.